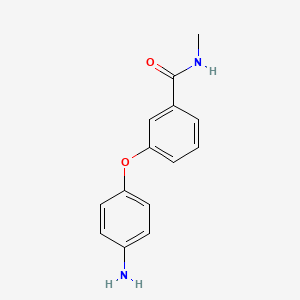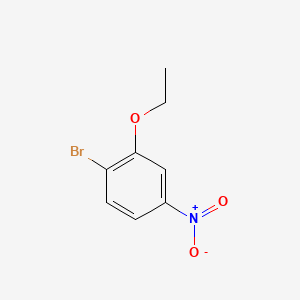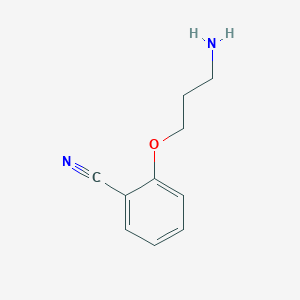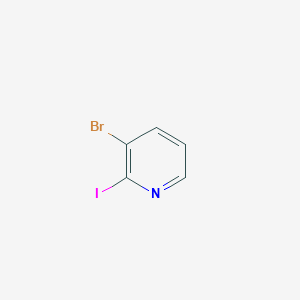
3-(4-Aminophenoxy)-N-methylbenzamide
Übersicht
Beschreibung
The compound “3-(4-Aminophenoxy)-N-methylbenzamide” is an amide derivative with an aminophenoxy substituent. The presence of the amide group (-CONH2) and the aminophenoxy group (-OC6H4NH2) suggests that this compound may have interesting chemical properties and could potentially be used in the synthesis of polymers or other complex organic molecules .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an amide functional group, which is a key structural feature in many biologically active compounds and synthetic polymers . The aminophenoxy group could potentially participate in hydrogen bonding and other intermolecular interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Antithrombogenic Applications
The compound has been utilized in the synthesis of amino-terminated hyperbranched polyimides which exhibit antithrombogenic properties . These materials are promising for use in biomedical fields such as hemodialysis systems, extracorporeal circulation systems, and intravascular stents due to their improved anticoagulant properties and biocompatibility.
Antibacterial Biomaterials
In addition to antithrombogenic applications, the hyperbranched polyimides synthesized using this compound have shown significant antibacterial properties . This makes them suitable for applications where bacterial resistance is crucial, such as in surgical implants and wound dressings.
Biomedical Anticoagulant Materials
The graft modification of hyperbranched polyimides with phosphorylcholine groups has led to materials with enhanced anticoagulant efficiency . These materials can be used in various biomedical applications where blood-material interactions are critical.
High-Performance Polymers
The compound serves as a monomer in the creation of high-performance polymers like polyimides, which are known for their excellent thermal stability and mechanical strength . These polymers are used in microelectronics, aerospace, and automobile industries.
Soluble Polyimides
By incorporating flexible linkages such as ether groups, the compound contributes to the development of soluble polyimides . These are easier to process and fabricate, making them valuable in advanced technological applications where solubility and processability are required.
Aromatic Poly (Ether Ether Ketone Amide)s
It is also used in the synthesis of aromatic poly (ether ether ketone amide)s, which are processable and exhibit good thermal stability . These polymers have potential applications in areas demanding high thermal resistance without compromising solubility.
Atomic Oxygen Resistant Materials
The compound has been incorporated into co-polyimide fibers to enhance their resistance to atomic oxygen . This property is particularly important for materials used in outer space applications, such as in the construction of spacecraft.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-aminophenoxy)-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16-14(17)10-3-2-4-13(9-10)18-12-7-5-11(15)6-8-12/h2-9H,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAAMQDJUGLXNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635177 | |
| Record name | 3-(4-Aminophenoxy)-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Aminophenoxy)-N-methylbenzamide | |
CAS RN |
284462-56-2 | |
| Record name | 3-(4-Aminophenoxy)-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![7-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1290378.png)



![tert-butyl N-[(3-amino-1H-indazol-6-yl)methyl]carbamate](/img/structure/B1290389.png)
![tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate](/img/structure/B1290390.png)